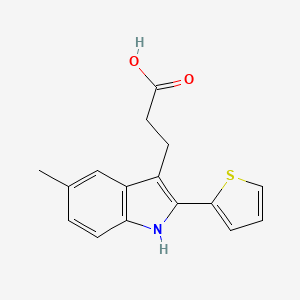
3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid” is a compound that contains an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Applications De Recherche Scientifique
Organic Sensitizers and Solar Cell Applications
Organic sensitizers with structures related to 3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid have been engineered for dye-sensitized solar cell applications. Sensitizers such as JK-1 and JK-2, upon anchoring onto TiO2 film, exhibit high incident photon to current conversion efficiency. These sensitizers have demonstrated significant photovoltaic performance, highlighting their potential in renewable energy technologies (Kim et al., 2006).
Inhibitors for Biological Applications
Compounds structurally similar to this compound have been designed as cytosolic phospholipase A2α inhibitors, showing potential for treating inflammatory conditions. The optimization of these compounds led to the discovery of potent inhibitors, which exhibited efficacy in various biological models (Tomoo et al., 2014).
Agricultural Applications
Derivatives of 3-indolepropionic acid, a compound related to the mentioned acid, have demonstrated antibacterial activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomato plants. These findings suggest the potential of such derivatives in protecting crops from bacterial diseases (Matsuda et al., 1998).
Novel Organic Compounds and Urease Inhibition
Research on indole-based hybrid scaffolds, incorporating elements like 3-(1H-indol-3-yl)propyl, has led to the development of potent urease inhibitors. These compounds have been evaluated for their inhibitory potential and could serve as valuable therapeutic agents, showcasing the versatility of indole derivatives in medicinal chemistry (Nazir et al., 2018).
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid” and similar compounds could have potential applications in the development of new drugs.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with the specific pathways depending on the targets and mode of action of the particular derivative.
Result of Action
The various biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
These activities suggest that 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid may interact with a variety of enzymes and proteins, influencing their function and potentially playing a role in various biochemical reactions .
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic processes , suggesting that this compound could interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-10-4-6-13-12(9-10)11(5-7-15(18)19)16(17-13)14-3-2-8-20-14/h2-4,6,8-9,17H,5,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVBHDQQNLPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

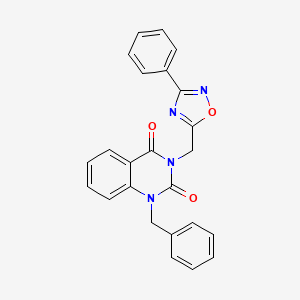
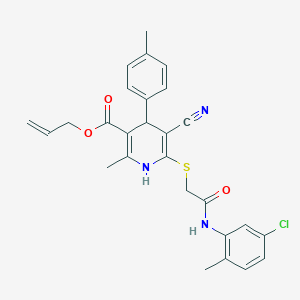
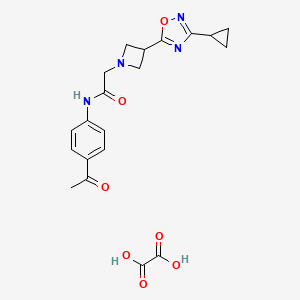
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)
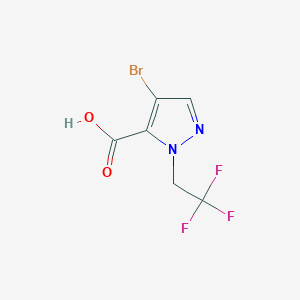
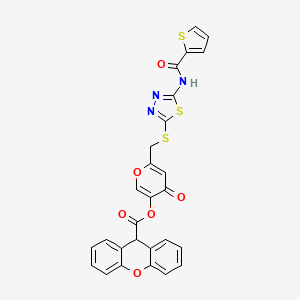
![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)
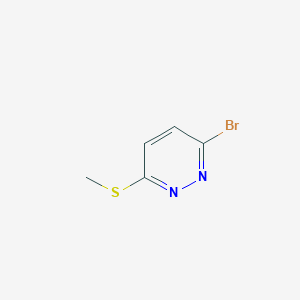
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)
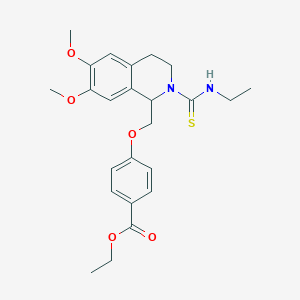
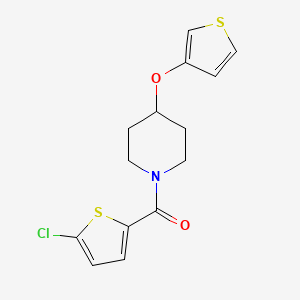

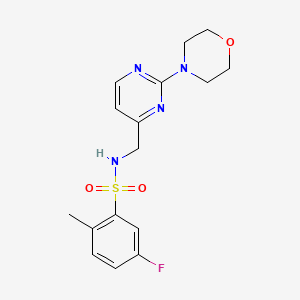
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)